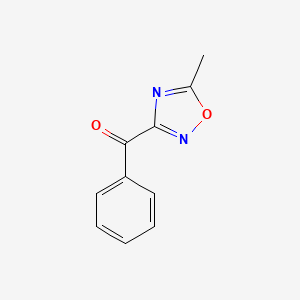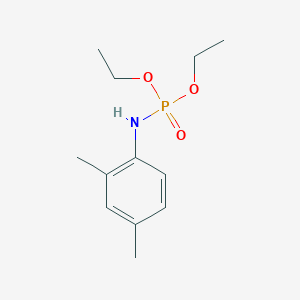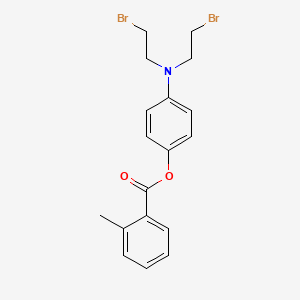![molecular formula C6H8Cl2S B14698807 1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene CAS No. 25647-77-2](/img/structure/B14698807.png)
1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene is an organic compound with the molecular formula C6H10Cl2S It is a derivative of propene, featuring both chloro and sulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene can be synthesized through multiple routes. One common method involves the reaction of 3-chloroprop-1-ene with thiol compounds under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxychlorination method. This process includes the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and alkanes.
Substitution: Formation of various substituted propene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of synthetic resins, coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroprop-1-ene: A simpler compound with similar reactivity but lacking the sulfanyl group.
1-Chloro-3-phenylpropane: Contains a phenyl group instead of the sulfanyl group, leading to different chemical properties.
1-Propene, 3-chloro-2-(chloromethyl)-: Features an additional chloromethyl group, resulting in distinct reactivity.
Uniqueness
1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene is unique due to the presence of both chloro and sulfanyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
25647-77-2 |
|---|---|
Fórmula molecular |
C6H8Cl2S |
Peso molecular |
183.10 g/mol |
Nombre IUPAC |
1-chloro-3-(3-chloroprop-2-enylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H8Cl2S/c7-3-1-5-9-6-2-4-8/h1-4H,5-6H2 |
Clave InChI |
ISCSOBSAVPCZLL-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCl)SCC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


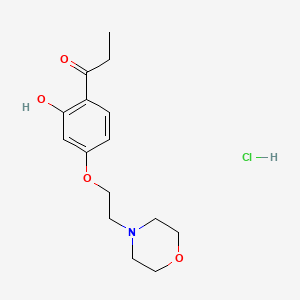
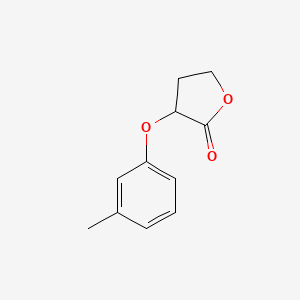


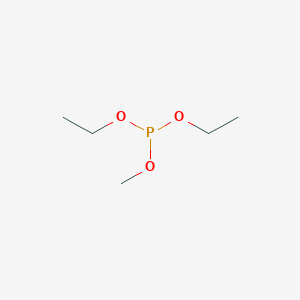
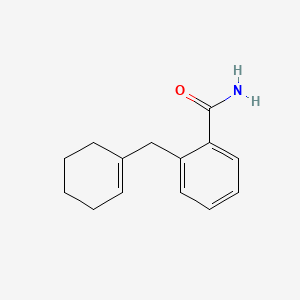
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)



